benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
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Overview
Description
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound with the molecular formula C16H16N4O4 and a molecular weight of 328.33 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical structure, including its purine ring and acetate group .
Cellular Effects
It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves the reaction of 1,3-dimethylxanthine with benzyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the xanthine derivative attacks the electrophilic carbon of the benzyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: Similar structure but with an acetamide group instead of an acetate group.
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-1-phenylethylidene]acetohydrazide: Contains an acetohydrazide group.
Uniqueness
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and acetate moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
benzyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-18-14-13(15(22)19(2)16(18)23)20(10-17-14)8-12(21)24-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNZKUKVYHXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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